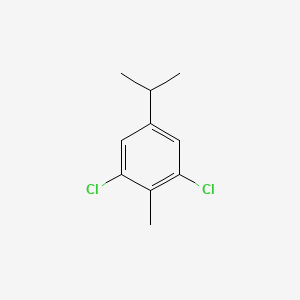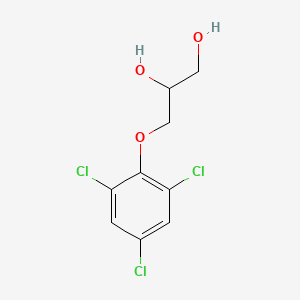![molecular formula C16H36N2 B13764275 N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine CAS No. 58789-70-1](/img/structure/B13764275.png)
N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine: is an organic compound with the molecular formula C14H32N2. It is a derivative of ethylenediamine, where the hydrogen atoms are substituted with isopropyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine typically involves the reaction of ethylenediamine with isopropyl and methyl-substituted alkyl halides. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves a continuous flow process where ethylenediamine and the alkyl halides are fed into a reactor. The reaction is catalyzed by a suitable base, and the product is continuously extracted and purified using distillation and recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride; reaction conditions include cooling and controlled addition of the reducing agent.
Substitution: Alkyl halides, acyl chlorides; reaction conditions include the presence of a base and heating.
Major Products:
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted ethylenediamine derivatives
Applications De Recherche Scientifique
Chemistry: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In biological research, the compound is used as a chelating agent to bind metal ions in biochemical assays. It is also investigated for its potential role in stabilizing proteins and enzymes .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents. It is also studied for its antimicrobial properties .
Industry: In the industrial sector, N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is used as an additive in lubricants and fuels to enhance their performance. It is also employed in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction stabilizes the metal ions and prevents them from participating in unwanted side reactions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal ion stabilization and catalysis .
Comparaison Avec Des Composés Similaires
Ethylenediamine: The parent compound of N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine, used as a building block in organic synthesis.
N,N’-bis(2-hydroxyethyl)ethylenediamine: A derivative with hydroxyethyl groups, used in similar applications as a chelating agent.
N,N’-bis(3-aminopropyl)ethylenediamine: Another derivative with aminopropyl groups, used in the synthesis of polymers and as a curing agent for epoxy resins.
Uniqueness: N,N’-bis[1-isopropyl-2-methylpropyl]ethylenediamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its ability to form stable complexes with metal ions and make it suitable for specialized applications in catalysis and material science .
Propriétés
Numéro CAS |
58789-70-1 |
|---|---|
Formule moléculaire |
C16H36N2 |
Poids moléculaire |
256.47 g/mol |
Nom IUPAC |
N,N'-bis(2,4-dimethylpentan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-11(2)15(12(3)4)17-9-10-18-16(13(5)6)14(7)8/h11-18H,9-10H2,1-8H3 |
Clé InChI |
AJVWVTSSZWIPPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)NCCNC(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


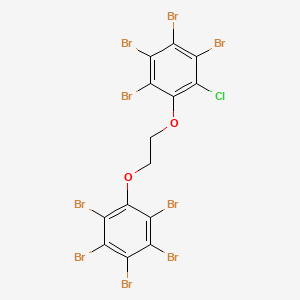
![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)
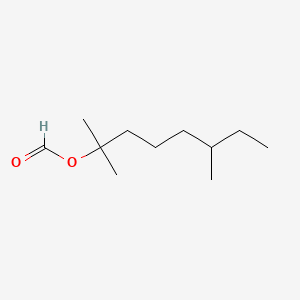
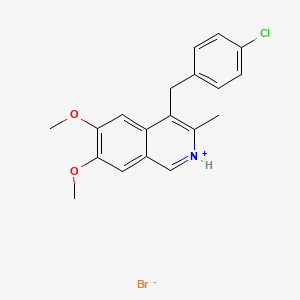
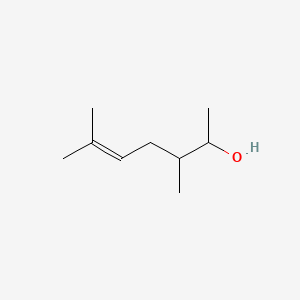
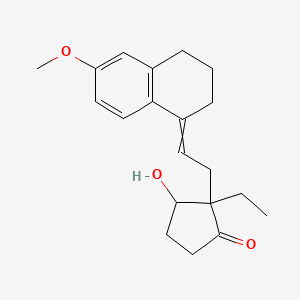
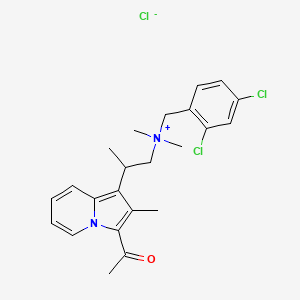
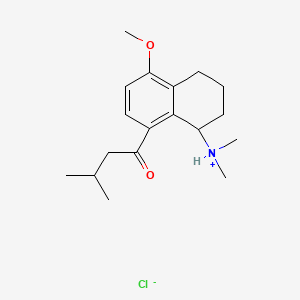
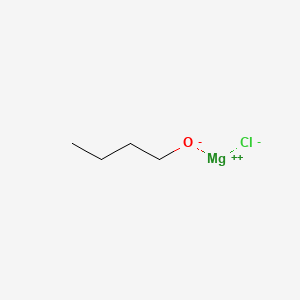

![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
